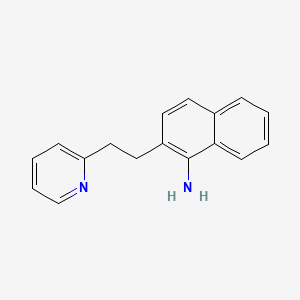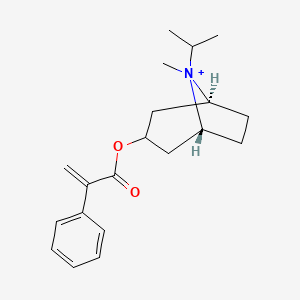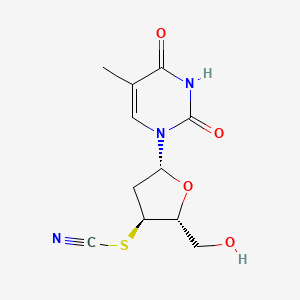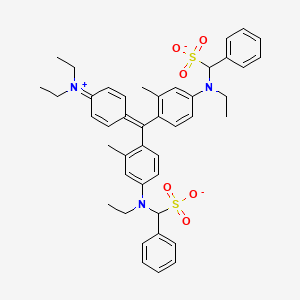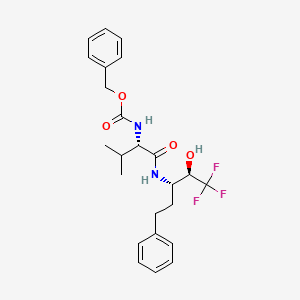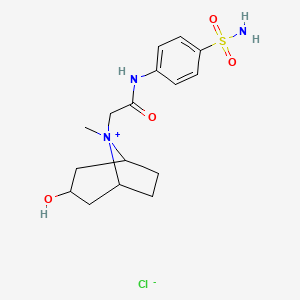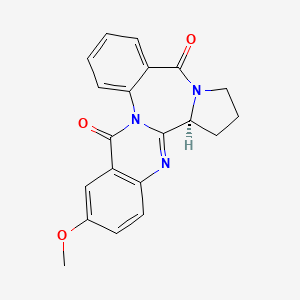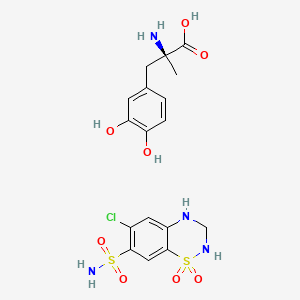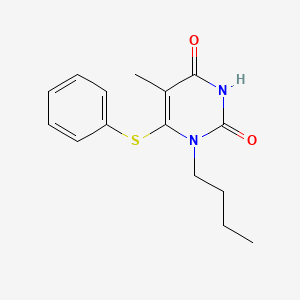![molecular formula C20H20Cl2N4O4S B12785091 [5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate CAS No. 216316-64-2](/img/structure/B12785091.png)
[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “FE3XQ66QCX” is known as 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)-. This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. It is characterized by the presence of a methanol group and a sulfonyl group attached to a dichlorophenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the methanol group: This step involves the reaction of the imidazole derivative with formaldehyde and a reducing agent such as sodium borohydride.
Attachment of the sulfonyl group: The sulfonyl group is introduced by reacting the imidazole derivative with a sulfonyl chloride, such as 3,5-dichlorobenzenesulfonyl chloride, in the presence of a base like pyridine.
Addition of the 1-methylpropyl group: This can be achieved through alkylation using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above-mentioned steps with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the dichlorophenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1H-imidazole-2-carboxylic acid.
Reduction: Formation of 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylpropyl)-.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic the histidine residue in enzyme active sites.
Medicine: Explored for its potential as an antifungal and antibacterial agent due to its structural similarity to other bioactive imidazole derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- involves its interaction with molecular targets such as enzymes. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, further enhancing its inhibitory effect.
類似化合物との比較
Similar Compounds
1H-imidazole-2-methanol: Lacks the sulfonyl and dichlorophenyl groups, making it less potent as an enzyme inhibitor.
5-((3,5-dichlorophenyl)sulfonyl)-1H-imidazole: Lacks the methanol and 1-methylpropyl groups, affecting its solubility and bioavailability.
4-(1-methylpropyl)-1H-imidazole-2-methanol: Lacks the sulfonyl and dichlorophenyl groups, reducing its potential as a bioactive compound.
Uniqueness
1H-imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylpropyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl and dichlorophenyl groups enhances its potential as an enzyme inhibitor, while the methanol and 1-methylpropyl groups improve its solubility and bioavailability.
特性
CAS番号 |
216316-64-2 |
|---|---|
分子式 |
C20H20Cl2N4O4S |
分子量 |
483.4 g/mol |
IUPAC名 |
[5-(3,5-dichlorophenyl)sulfonyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C20H20Cl2N4O4S/c1-12(2)18-19(31(28,29)16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-30-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) |
InChIキー |
GFXVKXHAKSUYGO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


